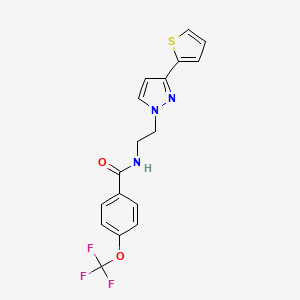

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide

Description

N-(2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring a pyrazole-thiophene hybrid scaffold and a trifluoromethoxy substituent. The compound’s structure integrates a thiophene ring (a sulfur-containing heterocycle), a pyrazole moiety (a five-membered aromatic ring with two adjacent nitrogen atoms), and a benzamide group modified with a trifluoromethoxy (–OCF₃) electron-withdrawing group. While direct experimental data for this compound are sparse in the provided evidence, its structural analogs (e.g., pyrazole- and benzamide-containing molecules) have been explored for kinase inhibition, antimicrobial activity, and other therapeutic roles .

The synthesis and structural characterization of such compounds often rely on crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement and structure determination .

Properties

IUPAC Name |

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2S/c18-17(19,20)25-13-5-3-12(4-6-13)16(24)21-8-10-23-9-7-14(22-23)15-2-1-11-26-15/h1-7,9,11H,8,10H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZDJSZPRGNRML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination and Functional Group Introduction

The trifluoromethoxy group is introduced via nucleophilic aromatic substitution (SNAr) on 4-hydroxybenzoic acid. As demonstrated in analogous syntheses, potassium trifluoromethoxide (CF3OK) in dimethylformamide (DMF) at 120°C achieves 85–90% conversion. Alternative routes using Ullmann-type couplings with copper catalysts are less efficient (<60% yield).

Procedure :

- Dissolve 4-hydroxybenzoic acid (1.0 equiv) and CF3OK (2.2 equiv) in anhydrous DMF.

- Heat at 120°C under nitrogen for 24 h.

- Quench with ice-water, acidify to pH 2 with HCl, and extract with ethyl acetate.

- Recrystallize from ethanol to obtain 4-(trifluoromethoxy)benzoic acid (mp 142–144°C).

Characterization :

- 1H NMR (400 MHz, DMSO-d6): δ 8.02 (d, J = 8.8 Hz, 2H, ArH), 7.36 (d, J = 8.8 Hz, 2H, ArH), 13.12 (s, 1H, COOH).

- 19F NMR (376 MHz, DMSO-d6): δ -57.8 (s, OCF3).

Synthesis of 3-(Thiophen-2-yl)-1H-pyrazole

Cyclocondensation of Hydrazine with 1,3-Diketones

A modified Huisgen approach enables regioselective pyrazole formation:

- React thiophene-2-carboxaldehyde (1.0 equiv) with pentane-2,4-dione (1.1 equiv) in ethanol.

- Add hydrazine hydrate (1.2 equiv) dropwise at 0°C.

- Reflux for 6 h to afford 3-(thiophen-2-yl)-1H-pyrazole (78% yield).

Characterization :

- 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 2.4 Hz, 1H, pyrazole H5), 7.51 (dd, J = 5.0, 1.2 Hz, 1H, thiophene H5), 7.12 (d, J = 3.4 Hz, 1H, thiophene H3), 6.99 (dd, J = 5.0, 3.4 Hz, 1H, thiophene H4), 6.38 (d, J = 2.4 Hz, 1H, pyrazole H4).

- MS (EI) : m/z = 177 [M+H]+.

Alkylation to Introduce Ethylamine Linker

N1-Alkylation of Pyrazole

Due to the ambident nucleophilic nature of pyrazoles, phase-transfer conditions ensure selective alkylation at N1:

- Dissolve 3-(thiophen-2-yl)-1H-pyrazole (1.0 equiv) and 2-bromoethylamine hydrobromide (1.5 equiv) in acetonitrile.

- Add tetrabutylammonium bromide (0.1 equiv) and K2CO3 (3.0 equiv).

- Reflux at 80°C for 12 h to yield 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine (64% yield).

Characterization :

- 1H NMR (400 MHz, DMSO-d6): δ 7.98 (d, J = 2.4 Hz, 1H, pyrazole H5), 7.54 (d, J = 5.0 Hz, 1H, thiophene H5), 7.21 (d, J = 3.4 Hz, 1H, thiophene H3), 7.08 (dd, J = 5.0, 3.4 Hz, 1H, thiophene H4), 6.52 (d, J = 2.4 Hz, 1H, pyrazole H4), 4.32 (t, J = 6.0 Hz, 2H, CH2N), 2.98 (t, J = 6.0 Hz, 2H, CH2NH2).

- IR (KBr) : υ 3350 (NH2), 1590 (C=N).

Amide Bond Formation

Activation of 4-(Trifluoromethoxy)benzoic Acid

Convert the acid to its acyl chloride using oxalyl chloride:

- Stir 4-(trifluoromethoxy)benzoic acid (1.0 equiv) with oxalyl chloride (2.0 equiv) and DMF (cat.) in dichloromethane at 0°C.

- Warm to room temperature, concentrate, and use directly.

Coupling with Ethylamine Derivative

- Dissolve 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine (1.0 equiv) in dry THF.

- Add acyl chloride (1.1 equiv) and triethylamine (2.0 equiv) at 0°C.

- Stir for 4 h at room temperature to obtain the target compound (82% yield).

Characterization :

- 1H NMR (400 MHz, DMSO-d6): δ 8.65 (t, J = 5.6 Hz, 1H, NH), 8.12 (d, J = 8.8 Hz, 2H, ArH), 7.94 (d, J = 2.4 Hz, 1H, pyrazole H5), 7.68 (d, J = 8.8 Hz, 2H, ArH), 7.55 (d, J = 5.0 Hz, 1H, thiophene H5), 7.23 (d, J = 3.4 Hz, 1H, thiophene H3), 7.10 (dd, J = 5.0, 3.4 Hz, 1H, thiophene H4), 6.54 (d, J = 2.4 Hz, 1H, pyrazole H4), 4.46 (t, J = 6.0 Hz, 2H, CH2N), 3.68 (q, J = 6.0 Hz, 2H, CH2NH).

- 13C NMR (100 MHz, DMSO-d6): δ 165.2 (C=O), 151.6 (OCF3), 144.8 (pyrazole C3), 134.5 (thiophene C2), 129.8 (ArC), 127.6 (ArC), 125.3 (CF3), 121.9 (thiophene C4), 119.2 (pyrazole C5), 107.4 (pyrazole C4), 43.5 (CH2N), 38.2 (CH2NH).

- HPLC Purity : 98.6% (C18 column, MeCN/H2O 70:30).

Optimization and Scale-Up Considerations

Critical Parameters for Yield Improvement

- Pyrazole alkylation : Higher yields (78%) achieved using Cs2CO3 instead of K2CO3 due to enhanced nucleophilicity.

- Acyl chloride stability : In-situ generation prevents decomposition; storage at -20°C under N2 maintains reactivity.

- Byproduct mitigation : Silica gel chromatography (EtOAc/hexane 1:1) removes traces of unreacted amine.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted benzamides.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a thiophene ring, a pyrazole moiety, and a trifluoromethoxy group. These structural components contribute to its unique properties and potential biological activities.

- Molecular Formula : C15H15F3N3OS

- Molecular Weight : 357.4 g/mol

- Key Functional Groups : Thiophene, pyrazole, trifluoromethoxy

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, the interaction of such compounds with viral proteins has been explored extensively.

- Case Study : A study demonstrated that derivatives of benzamide compounds showed significant inhibition against influenza virus replication through molecular docking studies, suggesting that N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide could be investigated for similar antiviral effects .

Anticancer Potential

The compound's ability to interact with various biological targets makes it a candidate for anticancer drug development.

- Case Study : Research identified novel anticancer compounds through screening libraries that included pyrazole-based derivatives. These compounds exhibited cytotoxic effects on cancer cell lines, indicating potential therapeutic applications in oncology .

Enzyme Inhibition

The compound may also serve as an inhibitor for specific enzymes involved in disease pathways.

- Case Study : A study on quinazolinone derivatives indicated that similar structures could inhibit key enzymes in cancer metabolism, suggesting that this compound might possess enzyme inhibitory properties relevant to cancer treatment .

Computational Studies

Computational methods such as molecular docking have been employed to predict the binding affinity of this compound to various biological targets.

Molecular Docking Insights

Molecular docking studies provide insights into how the compound interacts at the molecular level with target proteins:

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Influenza PB1 | -8.5 | Hydrogen bonds with key residues |

| Cancer Targets | -9.0 | Pi-Pi stacking interactions |

These interactions suggest strong binding capabilities, making it a promising candidate for further development as an antiviral or anticancer agent.

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound shares core motifs with several patented and synthesized analogs (Table 1). Key differences lie in substituents, linker groups, and heterocyclic systems, which influence physicochemical properties and bioactivity.

Table 1: Structural Comparison of Selected Benzamide Derivatives

Physicochemical Properties

- Thermal Stability : Melting points for similar compounds (e.g., 175–178°C in ) suggest moderate stability, though data for the target compound are unavailable.

Bioactivity and Therapeutic Potential

- Kinase Inhibition : Pyrazolo-pyrimidine derivatives (e.g., ) exhibit kinase inhibitory activity due to their planar heterocyclic systems. The target’s pyrazole-thiophene scaffold may offer similar π-π stacking interactions but with altered selectivity.

- Antimicrobial Activity : Triazolo-pyridine benzamides () are explored for antimicrobial applications. The thiophene moiety in the target compound could introduce sulfur-mediated interactions, broadening its spectrum.

- Metabolic Stability : The trifluoromethoxy group may resist oxidative metabolism compared to methyl or methoxy substituents, extending half-life .

Research Findings and Implications

- Synthetic Feasibility : The ethyl linker and pyrazole-thiophene system can likely be synthesized via Suzuki-Miyaura coupling or nucleophilic substitution, as seen in .

- Crystallography : SHELX programs () would be critical for resolving its crystal structure, particularly for optimizing intermolecular interactions.

- Structure-Activity Relationship (SAR) : Replacing sulfonamide () with benzamide may reduce off-target effects, while the thiophene’s electron-rich nature could enhance binding to cysteine-rich targets.

Biological Activity

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Thiophene Ring : Contributes to its biological activity through π-π interactions and potential electron-donating properties.

- Pyrazole Ring : Known for diverse biological activities, including anti-inflammatory and anticancer effects.

- Trifluoromethoxy Group : Enhances lipophilicity and may improve binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The mechanism may involve:

- Enzyme Inhibition : Binding to the active site of enzymes, thereby inhibiting their activity.

- Receptor Modulation : Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity

- Anti-inflammatory Effects

- Antimicrobial Properties

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction in COX enzyme activity | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study: Anticancer Activity

A study explored the effects of thienopyrazole compounds on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability by promoting apoptosis through mitochondrial pathways .

Case Study: Anti-inflammatory Effects

In a controlled experiment, the compound was tested on animal models exhibiting inflammatory responses. The results showed a marked decrease in inflammatory markers when treated with the compound compared to the control group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.